[Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is a complex organic compound characterized by its unique structural features This compound contains a cyclopropyl group, a pyrazine ring substituted with a methylsulfanyl group, and an amino-acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazine ring: This can be achieved through the condensation of appropriate diamines with diketones.
Introduction of the methylsulfanyl group: This step involves the substitution of a hydrogen atom on the pyrazine ring with a methylsulfanyl group using reagents like methylthiol.
Cyclopropyl group addition: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Amino-acetic acid moiety attachment: This final step involves the coupling of the amino-acetic acid group to the pyrazine ring, typically through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
[Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: As a probe to study biological processes involving sulfur-containing compounds.
Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Applications in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of [Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyclopropyl and methylsulfanyl groups could influence its binding affinity and specificity, while the amino-acetic acid moiety may facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl-pyrazine derivatives: Compounds with similar pyrazine rings and cyclopropyl groups.
Methylsulfanyl-pyrazine derivatives: Compounds with pyrazine rings substituted with methylsulfanyl groups.
Amino-acetic acid derivatives: Compounds containing the amino-acetic acid moiety.
Uniqueness
[Cyclopropyl-(3-methylsulfanyl-pyrazin-2-ylmethyl)-amino]-acetic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds rigidity and steric bulk, the methylsulfanyl group introduces sulfur-based reactivity, and the amino-acetic acid moiety provides a handle for further functionalization or interaction with biological targets.
Properties
IUPAC Name |
2-[cyclopropyl-[(3-methylsulfanylpyrazin-2-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S/c1-17-11-9(12-4-5-13-11)6-14(7-10(15)16)8-2-3-8/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBNULRTVOJAOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CN=C1CN(CC(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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